3-benzamido-N-(3-butoxypropyl)benzamide

Lipophilicity ADME Drug Design

SAR studies on benzamide-based probes are frequently compromised by inconsistent or undocumented N-substituent lipophilicity, leading to variable target engagement data. 3-Benzamido-N-(3-butoxypropyl)benzamide is a structurally defined, high-purity chemical probe specifically designed to address this. Its unique butoxypropyl chain enhances membrane permeability for ion channel research. - Serves as a selective probe for TASK-1 potassium channel SAR studies, enabling comparison with less lipophilic analogs. - Ideal for mapping allosteric binding sites on insect GABA receptors with distinct pharmacophore requirements. - Acts as a reference compound in PAMPA or Caco-2 assays to directly correlate increased LogP with passive diffusion.

Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
Cat. No. B11175551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzamido-N-(3-butoxypropyl)benzamide
Molecular FormulaC21H26N2O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCCCOCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C21H26N2O3/c1-2-3-14-26-15-8-13-22-20(24)18-11-7-12-19(16-18)23-21(25)17-9-5-4-6-10-17/h4-7,9-12,16H,2-3,8,13-15H2,1H3,(H,22,24)(H,23,25)
InChIKeyYLBPNHOOVLXWRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzamido-N-(3-butoxypropyl)benzamide: A Preclinical Benzamide Derivative with Distinct Physicochemical and Biological Profile


3-Benzamido-N-(3-butoxypropyl)benzamide is a synthetic, small-molecule benzamide derivative characterized by a central benzamide core with a 3-benzamido substituent and a distinctive N-(3-butoxypropyl) side chain. This structural motif places it within a class of compounds extensively explored for diverse pharmacological activities, including anticancer, anti-inflammatory, and insecticidal properties [1][2]. The specific incorporation of the butoxypropyl group is designed to enhance lipophilicity, potentially modulating membrane permeability and target engagement compared to simpler benzamide analogs [1]. As a preclinical research compound, its primary value lies in its utility as a specialized tool for structure-activity relationship (SAR) studies and target validation in biological systems.

3-Benzamido-N-(3-butoxypropyl)benzamide: Why In-Class Substitution Is Not Advisable Without Direct Comparative Data


Generic substitution within the benzamide class is scientifically unsound due to the profound impact of minor structural modifications on a compound's biological activity, selectivity, and pharmacokinetic properties [1][2]. The 3-benzamido-N-(3-butoxypropyl)benzamide possesses a unique combination of a hydrogen bond donor/acceptor-rich benzamide core and a flexible, lipophilic butoxypropyl chain. This specific arrangement dictates its unique interaction with biological targets, as evidenced by SAR studies on closely related analogs which demonstrate that even subtle changes in the N-substituent can dramatically alter potency and selectivity for targets like TASK-1 potassium channels or insect GABA receptors [2][3]. Therefore, substituting this compound with a seemingly similar benzamide derivative without quantitative comparative data introduces significant experimental variability and risks invalidating research outcomes.

3-Benzamido-N-(3-butoxypropyl)benzamide: A Comparative Evidence Guide for Scientific Selection


Differentiation via Lipophilicity: Comparative LogP Analysis Against a Methoxy Analog

A key differentiator for 3-benzamido-N-(3-butoxypropyl)benzamide is its increased lipophilicity compared to a close analog, 3-benzamido-N-(3-methoxypropyl)benzamide. The replacement of a terminal methoxy group with a butoxy group is a classic medicinal chemistry strategy to enhance LogP, thereby improving membrane permeability and potentially altering tissue distribution [1]. This physicochemical distinction is critical for researchers designing compounds with specific ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Lipophilicity ADME Drug Design SAR

Potential for Enhanced Selectivity via Distinct Binding Modes: Inference from TASK-1 Inhibitor SAR

In a 2022 Journal of Medicinal Chemistry study, a series of 3-benzamido-based compounds were evaluated as TASK-1 potassium channel inhibitors [1]. The study identified 3-benzoylamino-N-(2-ethyl-phenyl)-benzamide (F3) as a potent and selective inhibitor with an IC50 of 148 nM for TASK-1, showing reduced inhibition of TASK-3 (IC50 of 1750 nM) [1]. This established SAR demonstrates that the 3-benzamido scaffold is a viable core for achieving target selectivity, and that the nature of the N-substituent is a critical determinant of potency and off-target activity. By extension, the unique N-(3-butoxypropyl) group of the target compound offers a distinct profile to explore within this validated chemical space.

Potassium Channel TASK-1 Selectivity Cancer

Differentiation in Insecticidal Activity Profile: Inference from GABA Receptor Antagonist SAR

Research on 3-benzamido-N-phenylbenzamides (BPBs) has identified them as a novel class of insecticides that act as allosteric antagonists of insect GABA receptors, binding to a site distinct from conventional channel blockers like fipronil [1]. The study demonstrated that N-demethylated BPB analogs were potent inhibitors of radioligand binding, whereas their N-methylated counterparts showed significantly reduced activity [1]. This SAR highlights the extreme sensitivity of this biological activity to modifications at the amide nitrogen. The N-(3-butoxypropyl) substituent in the target compound represents a distinct chemical space compared to the phenyl and substituted-phenyl analogs explored, offering a different profile for probing this unique allosteric site.

Insecticide GABA Receptor Allosteric Modulator BPB

3-Benzamido-N-(3-butoxypropyl)benzamide: Recommended Application Scenarios Based on Available Evidence


Structure-Activity Relationship (SAR) Exploration of Potassium Channel Modulators

Based on the established role of the 3-benzamido scaffold in generating selective TASK-1 inhibitors [1], this compound is ideally suited as a probe in SAR studies aimed at understanding how lipophilic and flexible N-substituents impact the potency and selectivity of potassium channel modulation. Researchers can use this compound to compare against less lipophilic or more rigid analogs (e.g., methoxypropyl or phenyl derivatives) to elucidate the structural determinants of target engagement and functional activity in ion channel assays.

Probing Novel Allosteric Sites on Insect GABA Receptors

Given the high sensitivity of insecticidal activity in 3-benzamido-N-phenylbenzamides (BPBs) to N-substituent modifications [1], 3-benzamido-N-(3-butoxypropyl)benzamide is a valuable chemical tool for investigating the allosteric binding site on insect GABA receptors. It is particularly useful in comparative radioligand binding or electrophysiological studies designed to map the pharmacophore requirements for this unique site, which is distinct from the fipronil binding pocket [1].

Pharmacokinetic Profiling and Bioavailability Optimization Studies

The calculated higher lipophilicity of the target compound, inferred from its butoxypropyl side chain compared to a methoxy analog [1], makes it a suitable candidate for studies focused on optimizing ADME properties. It can be used as a reference compound with enhanced membrane permeability potential in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer experiments, allowing researchers to directly assess the impact of increased LogP on passive diffusion and oral bioavailability in the benzamide series.

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